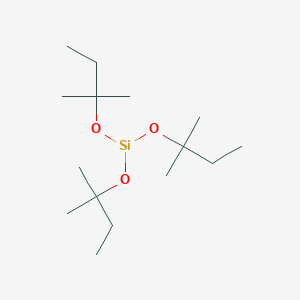
CID 53751183
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[(2-methylbutan-2-yl)oxy]silane is a chemical compound with the molecular formula C15H34O3Si. It is a silane derivative, characterized by the presence of three 2-methylbutan-2-yloxy groups attached to a silicon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris[(2-methylbutan-2-yl)oxy]silane typically involves the reaction of silicon tetrachloride with 2-methylbutan-2-ol in the presence of a base. The reaction proceeds via the formation of intermediate silanols, which are subsequently converted to the desired silane compound. The general reaction can be represented as follows:
SiCl4+3C5H12O→Si(OC5H11)3+3HCl
Industrial Production Methods
In industrial settings, the production of Tris[(2-methylbutan-2-yl)oxy]silane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Tris[(2-methylbutan-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The 2-methylbutan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acids are commonly employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
Applications De Recherche Scientifique
Tris[(2-methylbutan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in biomaterials and drug delivery systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in diagnostic applications.
Mécanisme D'action
The mechanism by which Tris[(2-methylbutan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with oxygen and other electronegative elements, facilitating its use in the synthesis of complex molecules. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris[(2-methyl-3-butyn-2-yl)oxy]silane: Similar in structure but contains an additional alkyne group.
Tris(tert-butoxy)silane: Contains tert-butoxy groups instead of 2-methylbutan-2-yloxy groups.
Methyl{tris[(2-methyl-3-butyn-2-yl)oxy]}silane: Similar but with a methyl group attached to the silicon atom
Uniqueness
Tris[(2-methylbutan-2-yl)oxy]silane is unique due to its specific combination of 2-methylbutan-2-yloxy groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and stability .
Propriétés
Formule moléculaire |
C15H33O3Si |
|---|---|
Poids moléculaire |
289.51 g/mol |
InChI |
InChI=1S/C15H33O3Si/c1-10-13(4,5)16-19(17-14(6,7)11-2)18-15(8,9)12-3/h10-12H2,1-9H3 |
Clé InChI |
PJWLTPSAFXKTEA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)O[Si](OC(C)(C)CC)OC(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


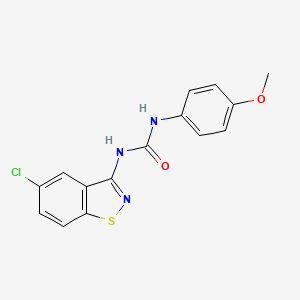
![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
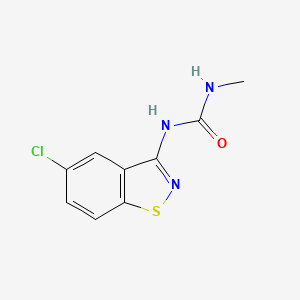
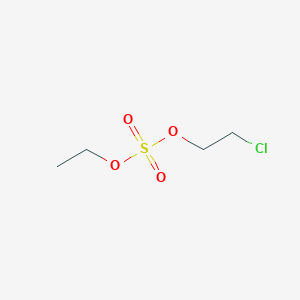
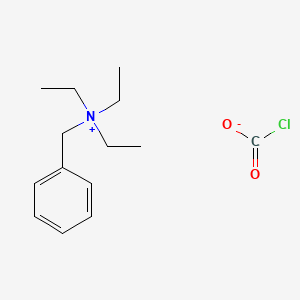
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
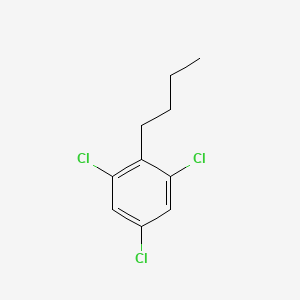
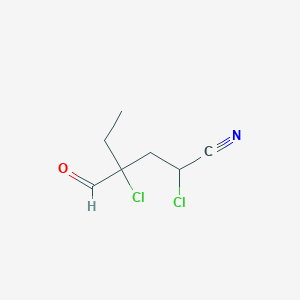
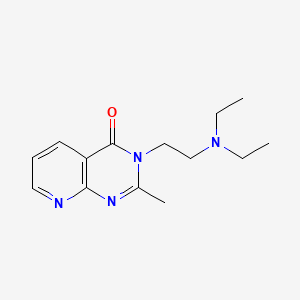

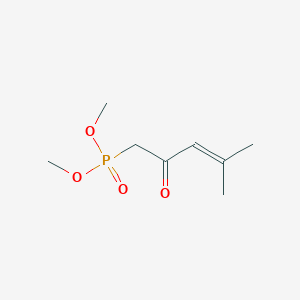
![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
![N-Butyl-2-[(2-nitrophenoxy)methyl]aniline](/img/structure/B14341284.png)
